3-Methoxy-2-propoxybenzoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-propoxybenzoyl chloride typically involves the reaction of 3-Methoxy-2-propoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Methoxy-2-propoxybenzoic acid+Thionyl chloride→3-Methoxy-2-propoxybenzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is carried out in large reactors with efficient cooling and stirring mechanisms to ensure uniformity and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-propoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methoxy-2-propoxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under reflux conditions to form esters.
Thiols: Reacts under basic conditions to form thioesters.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
Chemistry: 3-Methoxy-2-propoxybenzoyl chloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules for research purposes .
Biology: In biological research, it is used to modify proteins and peptides, aiding in the study of protein functions and interactions .
Medicine: While not directly used as a drug, it serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Methoxy-2-propoxybenzoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acyl derivatives, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific nucleophile and the resulting acyl derivative.
Comparison with Similar Compounds
- 3-Methoxybenzoyl chloride
- 2-Methoxybenzoyl chloride
- 4-Methoxybenzoyl chloride
Comparison: 3-Methoxy-2-propoxybenzoyl chloride is unique due to the presence of both methoxy and propoxy groups on the benzoyl ring, which can influence its reactivity and the types of derivatives it forms. This makes it a versatile building block in organic synthesis compared to its simpler analogs .
Properties
IUPAC Name |
3-methoxy-2-propoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-7-15-10-8(11(12)13)5-4-6-9(10)14-2/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRVQELXTBLABV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293031 | |
Record name | 3-Methoxy-2-propoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23966-84-9 | |
Record name | 3-Methoxy-2-propoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23966-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-propoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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